2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate
Description
Properties
CAS No. |
78081-78-4 |
|---|---|
Molecular Formula |
C20H32N2O3S3 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)trisulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H32N2O3S3/c1-6-8-13-22(14-9-7-2)27-28-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |
InChI Key |
HOKIEQYLLHHOJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SSSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core
Starting Material:
The synthesis typically begins with the formation of the benzofuran core, often via cyclization of appropriate precursors such as 2,3-dihydro-2,2-dimethylbenzofuran derivatives. The key step involves constructing the fused aromatic heterocycle with the 2,2-dimethyl substitution at the 2-position, which confers stability and influences biological activity.
- Dihydrofuran Cyclization:
The process involves cyclization of ortho-alkynylphenols or related precursors under acidic or basic conditions, often employing Lewis acids like aluminum chloride or metal catalysts such as copper salts to facilitate the cyclization and aromatic ring formation.
- Oxidative Aromatization:
The dihydrobenzofuran intermediate is oxidized using oxidants like potassium permanganate or air oxidation to yield the aromatic benzofuran core, ensuring regioselectivity at the 7-position for subsequent functionalization.
Introduction of the 7-Substituent (Aryl Group)
- Electrophilic Aromatic Substitution (EAS):
The benzofuran nucleus undergoes selective substitution at the 7-position via electrophilic aromatic substitution, often using chlorination or bromination, followed by nucleophilic substitution to introduce various functional groups.
- Directed Lithiation:
Alternatively, lithiation at the 7-position using n-butyllithium allows for subsequent quenching with electrophiles, such as electrophilic sulfur sources, to install sulfur-containing groups like sulfanyl or disulfanyl moieties.
Incorporation of the Sulfanyldisulfanyl Group
- Disulfide Formation via Sulfur Transfer:
The sulfanyldisulfanyl group can be introduced by reacting the benzofuran derivative with sulfur transfer reagents, such as thiolates or disulfides, under controlled conditions.
For example, reaction with dibutyl disulfide or thiol derivatives in the presence of oxidizing agents (e.g., iodine, hydrogen peroxide) facilitates the formation of the sulfanyldisulfanyl linkage.
- Oxidative Coupling:
The thiol or thiolate intermediates are oxidized to disulfides, ensuring the formation of the sulfanyldisulfanyl bridge, which is critical for biological activity.
Attachment of the Carbamate Group
- Carbamate Formation via Isocyanate Reaction:
The carbamate moiety is introduced by reacting the amino-functionalized benzofuran intermediate with methyl isocyanate or other suitable carbamoylating agents.- Procedure:
The amino group (either introduced via nitration and reduction or via direct substitution) reacts with methyl isocyanate in the presence of a base (e.g., triethylamine) at low temperatures (around 0–10°C) to form the N-methylcarbamate.
- Procedure:
- Alternative Route:
Use of carbamoyl chlorides or activated carbamate derivatives can also be employed, with the reaction typically carried out in inert solvents like dichloromethane or toluene.
Introduction of the Dibutylamino Group
- Nucleophilic Substitution:
The dibutylamino group is introduced via nucleophilic substitution on suitable electrophilic intermediates, such as activated halogenated benzofuran derivatives or via amination of precursor amines.
- Amine Alkylation:
Alternatively, the primary amine (dibutylamine) can be coupled with electrophilic centers on the molecule, such as activated esters or acyl derivatives, under basic conditions.
Final Purification and Characterization
- The synthesized compound is purified through chromatographic techniques such as flash chromatography or preparative HPLC to ensure high purity.
- Structural confirmation is achieved through NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Summary of the Key Preparation Steps
Additional Notes
Reaction Conditions:
Precise temperature control (often 0–25°C), inert atmospheres (nitrogen or argon), and anhydrous conditions are critical during carbamate and sulfur chemistry steps to prevent side reactions.Yield Optimization:
Sequential purification and careful control of reaction stoichiometry enhance overall yields and compound purity.Safety Precautions: Handling of methyl isocyanate and sulfur reagents requires strict safety protocols due to their toxicity and reactivity.
Chemical Reactions Analysis
Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted carbamates or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate is a complex organic compound with the molecular formula . It is classified as a carbamate, a type of insecticide and nematicide. The compound features a benzofuran moiety and a sulfanyldisulfanyl group, enhancing its chemical properties and contributing to its biological activity.
Applications
The primary application of 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate is in pest control, making it valuable in integrated pest management strategies. Its effectiveness in pest control makes it valuable in integrated pest management strategies. The biological activity of 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate primarily revolves around its use as an insecticide and nematicide.
The compound's mechanism of action typically involves interaction with biological systems.
Pest Management
It is used in integrated pest management strategies due to its effectiveness in controlling pests.
Synergistic Effects
Interaction studies focus on its effects on non-target organisms and potential synergistic effects with other pesticides.
Similar Compounds
Several compounds share structural similarities or functional characteristics with 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate.
Table of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Carbofuran | Carbamate structure | Insecticide |
| Methomyl | Carbamate structure | Insecticide |
| Thiodicarb | Carbamate structure | Insecticide |
Mechanism of Action
The mechanism of action of Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death in pests. The molecular targets include acetylcholinesterase and other related enzymes in the nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Shared Features: Benzofuran Core: Both compounds incorporate a benzofuran ring, which contributes to their planar aromatic structure, enhancing interactions with biological targets. Dibutylamino Groups: The presence of dibutylamino substituents in both molecules likely improves lipid solubility, influencing pharmacokinetic properties such as tissue penetration and half-life.
Divergent Features :
- Functional Groups :
- Carbosulfan contains a carbamate ester and a sulfanyl group , which are critical for its pesticidal activity via acetylcholinesterase inhibition. The labile N–S bond facilitates environmental degradation .
- Dronedarone features a methanesulfonamide and a benzoyl group , which modulate its antiarrhythmic activity by blocking potassium channels and stabilizing cardiac membranes .
- Applications :
- Carbosulfan’s design prioritizes rapid insecticidal action and hydrolytic degradation to minimize ecological persistence.
- Dronedarone’s structure is optimized for cardiovascular target specificity and oral bioavailability , with the hydrochloride salt enhancing solubility .
Degradation and Stability :
- Carbosulfan undergoes hydrolysis at the N–S bond, particularly in alkaline conditions, forming metabolites like dibutylamine and carbonyl derivatives .
- Dronedarone’s stability is influenced by its methanesulfonamide group , which resists hydrolysis, ensuring prolonged therapeutic effects .
Research Findings and Implications
- Carbosulfan : Environmental studies highlight its moderate persistence, with hydrolysis half-lives ranging from hours to days depending on pH and temperature . This property reduces bioaccumulation risks but necessitates careful application timing.
Biological Activity
2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate is a complex organic compound classified as a carbamate. Its molecular formula is C20H32N2O3S. This compound is primarily recognized for its insecticidal and nematicidal properties, making it significant in agricultural applications. The unique structural features of this compound enhance its biological activity and interaction with various biological systems.
Chemical Structure and Properties
The compound's structure includes a benzofuran moiety and a sulfanyldisulfanyl group, which contribute to its insecticidal efficacy. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H32N2O3S |
| Density | 1.099 g/cm³ (estimated) |
| Index of Refraction | 1.539 (estimated) |
| Molar Refractivity | 108.58 cm³ (estimated) |
| Surface Tension | 42.3 dyne/cm (estimated) |
The biological activity of this compound primarily revolves around its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects. By blocking AChE, the compound leads to the accumulation of acetylcholine at synapses, resulting in continuous stimulation of the nervous system, ultimately causing paralysis and death in target pests.
Biological Activity Studies
Several studies have investigated the biological activity of 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate, focusing on its effectiveness against various pests and its environmental impact.
Efficacy Against Pests
Research shows that this compound exhibits potent insecticidal activity against a range of agricultural pests, including:
- Aphids
- Whiteflies
- Nematodes
In comparative studies, it has been found to be more effective than traditional carbamates like carbofuran and methomyl due to its enhanced binding affinity to AChE.
Case Studies
- Field Trials : In field trials conducted on tomato crops infested with aphids, application of this compound resulted in a significant reduction in pest populations compared to untreated controls.
- Laboratory Studies : Laboratory assays demonstrated that the compound had a lower lethal concentration (LC50) than several conventional insecticides, indicating higher potency.
Environmental Impact
The environmental persistence and toxicity profile of 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate have been evaluated in various studies. Its unique structure contributes to a moderate degradation rate in soil but raises concerns regarding non-target organism toxicity.
Non-target Organism Studies
Interaction studies have shown that while the compound effectively targets specific pests, it also poses risks to beneficial insects such as bees and certain predatory arthropods when applied indiscriminately.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and biological activities with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Carbofuran | Carbamate structure | Insecticide |
| Methomyl | Carbamate structure | Insecticide |
| Thiodicarb | Carbamate structure | Insecticide |
The distinct benzofuran framework combined with the sulfanyldisulfanyl group in 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate enhances its insecticidal properties beyond those seen in structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate?
- Methodological Answer : The compound can be synthesized via sulfanyldisulfanyl carbamate coupling. Key steps include:
- Use of sulfur trioxide-pyridine complexes and N-ethyl-N,N-diisopropylamine in dichloromethane/dimethyl sulfoxide at 0°C for 30 minutes to activate intermediates .
- Crystallization from hexane/ethyl acetate mixtures to achieve >75% yield. Monitor reaction progress via TLC or HPLC-MS.
- Critical Parameters : Temperature control (0°C) and stoichiometric excess of sulfonating agents are essential to avoid side reactions.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm benzofuran ring protons (δ 6.8–7.2 ppm) and carbamate carbonyl signals (δ 155–160 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₀H₂₈N₂O₃S₃).
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related benzofuran carbamates .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis Risk : The sulfanyldisulfanyl group is prone to hydrolysis in aqueous environments. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile.
- Light Sensitivity : Benzofuran derivatives often degrade under UV light; use amber vials and minimize light exposure during handling .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab) : Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions.
- Phase 2 (Field) : Use split-plot designs with soil/water matrices to model bioaccumulation in biotic compartments (e.g., earthworms, algae).
- Analytical Tools : Quantify residues via LC-MS/MS and apply fugacity models to predict environmental partitioning.
Q. What mechanisms underlie the compound’s toxicity in eukaryotic systems?
- Methodological Answer :
- In Vitro Assays : Use human hepatocyte lines (e.g., HepG2) to assess mitochondrial dysfunction (via JC-1 staining) and ROS generation (DCFDA assay).
- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase (AChE) or cytochrome P450 isoforms, as seen in structurally related carbamates .
- Omics Profiling : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress response).
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and assess batch effects (e.g., solvent/DMSO concentration variations).
- Cross-Validation : Replicate key assays (e.g., cytotoxicity) in independent labs with blinded samples .
- Structural Analogs : Benchmark against analogs like N-methylcarbamate derivatives to isolate substituent-specific effects .
Q. What computational strategies are effective for predicting the compound’s reactivity or ligand interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
